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Compound of Interest

Compound Name: 4-Methoxyquinolin-8-amine

Cat. No.: B1279916

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxyquinolin-8-amine scaffold is a privileged structure in medicinal chemistry,
forming the core of numerous compounds with significant therapeutic potential. Derivatives of
this versatile scaffold have been extensively investigated for their utility as antimalarial and
anticancer agents. Understanding the structure-activity relationships (SAR) of these derivatives
is crucial for the rational design of more potent and selective therapeutic agents. This guide
provides a comparative analysis of the biological activities of various 4-methoxyquinolin-8-
amine derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of 4-methoxyquinolin-8-amine derivatives is profoundly influenced by
the nature and position of substituents on the quinoline ring and the 8-amino side chain. The
following tables summarize the quantitative data from various studies, highlighting these
relationships.

Antimalarial Activity

The 8-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with primaquine
being a notable example. Modifications to the 4-methoxyquinolin-8-amine core have been
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explored to enhance activity against both chloroquine-sensitive (D6) and chloroquine-resistant
(W2) strains of Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of 4-Methoxyquinolin-8-amine Derivatives

IC50 (ng/mL IC50 (ng/mL
R Group at 8- (ng ) (ng )

Compound ID ) o vs. P. vs. P. Reference
amino position . )
falciparum D6 falciparum W2

Primaquine (CH2)3CH(CH3) 2000 2800 [1]
NH2
-pentyl-(2S)-2-

Analog 21 aminosubstituted 180 300 [1]
amide

-pentyl-(2R)-2-
Analog 22 aminosubstituted 200 350 [1]
amide

-pentyl-(2S)-2-
Analog 23 aminosubstituted 250 400 [1]

amide

-pentyl-(2R)-2-
Analog 24 aminosubstituted 300 450 [1]
amide

IC50: Half-maximal inhibitory concentration.

SAR Insights for Antimalarial Activity: Substitutions at the 8-amino side chain with amino acid-
like moieties appear to enhance antimalarial potency compared to the parent compound,
primaquine. The stereochemistry of these substituents can also influence activity.

Anticancer Activity

Derivatives of the closely related 8-methoxyquinazoline scaffold have demonstrated significant
cytotoxic activity against various cancer cell lines. These studies provide valuable insights into
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the SAR of this class of compounds.

Table 2: In Vitro Cytotoxic Activity of 8-Methoxyquinazoline Derivatives
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Compound ID

Substituents

Cell Line

IC50 (M)

Reference

18B

4-(m-
fluorobenzyloxy)
anilino, 7-(3-(N-
methylpiperazinyl
)propoxy)

HCT116

5.64 +0.68

[2](3]

18B

4-(m-
fluorobenzyloxy)
anilino, 7-(3-(N-
methylpiperazinyl
)propoxy)

HepG2

7.82 £0.52

[2](3]

17B

4-
(benzyloxy)anilin
0, 7-(3-(N-
methylpiperazinyl
)propoxy)

HCT116

6.12 +0.42

[3]

17B

4-
(benzyloxy)anilin
0, 7-(3-(N-
methylpiperazinyl
)propoxy)

HepG2

8.14 + 0.66

[3]

Imatinib

(Standard)

HCT116

8.15+0.74

[3]

Imatinib

(Standard)

HepG2

10.26 £ 0.81

[3]

2i

4-

(isopropyl)anilino

HelLa

7.15

[4]

2i

4-

(isopropyl)anilino

BGC-823

4.65

[4]

Gefitinib

(Standard)

HelLa

17.12

[4]

Gefitinib

(Standard)

BGC-823

19.27

[4]
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IC50: Half-maximal inhibitory concentration. HCT116: Human colon carcinoma; HepG2: Human
liver carcinoma; HelLa: Human cervical cancer; BGC-823: Human gastric carcinoma.

SAR Insights for Anticancer Activity:

e The presence of a substituted anilino group at the 4-position and an aminoalkyl ether side
chain at the 7-position of the 8-methoxyquinazoline ring are key for cytotoxic activity.[3]

e A hydrophobic benzyloxy or m-fluorobenzyloxy group at the 4-anilino position enhances
potency.[3]

e An N-methylpiperazine moiety in the side chain at C7 is generally more favorable for activity
than morpholine or 1,2,4-triazole groups.[3]

e An isopropyl group on the 4-anilino ring can lead to potent activity against HeLa and BGC-
823 cells.[4]

Experimental Protocols

The following are representative methodologies for the key experiments cited in the SAR
studies of 4-methoxyquinolin-8-amine and related derivatives.

In Vitro Antimalarial Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds
against Plasmodium falciparum.

Materials:

P. falciparum cultures (e.g., D6 and W2 strains)

Human red blood cells

RPMI 1640 medium supplemented with human serum and hypoxanthine

Test compounds dissolved in DMSO

96-well microtiter plates
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 [*H]-hypoxanthine
e Scintillation fluid and counter

Procedure:

Maintain asynchronous cultures of P. falciparum in human red blood cells.

» Prepare serial dilutions of the test compounds in the culture medium.

e Add the diluted compounds to a 96-well plate.

o Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
 Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% 02, and 90% N2.
e Add [3H]-hypoxanthine to each well and incubate for another 24 hours.

e Harvest the cells, wash, and measure the incorporated radioactivity using a scintillation
counter.

» Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug
concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of test compounds on human cancer cell lines.

Materials:

Human cancer cell lines (e.g., HCT-116, Hela)

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

Test compounds dissolved in DMSO

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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e Solubilizing agent (e.g., DMSO)
e Microplate reader

Procedure:

Seed cells into 96-well plates at a density of 1.0-2.0 x 103 cells per well and incubate
overnight.[4]

» Treat the cells with various concentrations of the test compounds and incubate for 96 hours.

[4]

e Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of
formazan crystals.

» Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Visualizing Workflows and Signaling Pathways

General Workflow for Structure-Activity Relationship
(SAR) Studies

The following diagram illustrates a typical workflow for an SAR study, from initial compound
design to the identification of a lead candidate.
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Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Downregulation of the 3-catenin/TCF4 Signaling
Pathway

Certain 8-methoxyquinazoline derivatives have been shown to exert their anticancer effects by
downregulating the Wnt/(3-catenin signaling pathway.[2][3] The diagram below illustrates the
inhibition of this pathway.
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Caption: Inhibition of the -catenin/TCF4 signaling pathway by 8-methoxyquinazoline
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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